N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
Description
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a benzenesulfonamide derivative featuring a polycyclic acenaphthene core substituted with a 4,6-dimethylpyrimidin-2-ylsulfanyl group. This structural motif combines the sulfonamide pharmacophore—known for its broad biological activity—with a pyrimidine-thioether linkage, which enhances binding affinity to enzymatic targets.
Properties
IUPAC Name |
N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-14-16(2)26-24(25-15)30-23-20-13-7-9-17-8-6-12-19(21(17)20)22(23)27-31(28,29)18-10-4-3-5-11-18/h3-14,22-23,27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSDGWKMSGQFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of dimethyl groups and the sulfanyl group. The acenaphthene moiety is then attached through a series of coupling reactions, and finally, the benzenesulfonamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of these reactions is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring and the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrimidine moiety, which is known for its biological activity. The molecular formula is , and it possesses notable functional groups that contribute to its pharmacological properties.
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and growth.
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Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the expression of cyclooxygenase enzymes, which are crucial in the inflammatory process. This action can potentially reduce inflammation in conditions like arthritis and other inflammatory diseases.
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Antimicrobial Properties
- Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy as an antimicrobial agent could be linked to its ability to disrupt bacterial cell wall synthesis or function.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as caspase activation and PARP cleavage.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling compared to control groups. This suggests a potential therapeutic application for inflammatory diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing disease progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antimicrobial Benzenesulfonamide Derivatives
Compounds 11 and 18 (4-[1-(4-/2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) share the 4,6-dimethylpyrimidin-2-ylsulfanyl group but replace the acenaphthene core with a chloro-benzoyl-substituted indole ring. These derivatives exhibited superior antimicrobial activity compared to other analogs, though their potency remains unquantified relative to the target compound .
However, the chloro-benzoyl group in compounds 11/18 likely contributes to their antimicrobial efficacy through electron-withdrawing effects .
Cytotoxic Sulfonamide Derivatives
Compound 18 (same as above) and 9 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) demonstrated cytotoxic activity against MCF-7 and HCT116 cancer cell lines (IC₅₀ = 90 and 35 μg/mL, respectively). Notably, these compounds were less potent than the standard 5-fluorouracil (5-FU) but identified as lead candidates for optimization .
Comparison with Target Compound : The substitution of the pyrimidinylsulfanyl group with a 5-methyl-isoxazole moiety (compound 9) reduced activity, underscoring the importance of the pyrimidine-thioether linkage in maintaining cytotoxicity .
SIRT Inhibitors with Pyrimidinylsulfanyl Motifs
SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide) shares the 4,6-dimethylpyrimidin-2-ylsulfanyl group but replaces the acenaphthene-benzenesulfonamide scaffold with a thiazole-acetamide structure. SirReal2 is a potent SIRT2 inhibitor, highlighting the versatility of the pyrimidinylsulfanyl moiety in targeting epigenetic regulators .
| Compound | Target | Core Structure | Key Feature |
|---|---|---|---|
| Target Compound | Undefined | Acenaphthene-sulfonamide | Potential kinase/antimicrobial |
| SirReal2 | SIRT2 | Thiazole-acetamide | High-affinity SIRT2 inhibition |
Structural Advantage : The acenaphthene core’s rigidity may offer better target selectivity compared to SirReal2’s flexible thiazole-acetamide chain, though this requires experimental validation.
Other Sulfonamide Analogs
- Tetrahydro-pyrimidinyl Derivatives : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide features a tetrahydro-pyrimidine ring instead of the pyrimidinylsulfanyl group, showing reduced antimicrobial activity compared to compounds 11/18 .
- Triazine Hybrids: 2-(4-Amino-6-R2-1,3,5-triazin-2-ylmethylthio)-N-(1-R1-imidazolidin-2-yl)benzenesulfonamide derivatives combine triazine and sulfonamide pharmacophores, designed for anticancer applications but with unquantified efficacy .
Biological Activity
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrimidine ring with dimethyl substitutions, a sulfanyl group, an acenaphthene moiety, and a benzenesulfonamide group. This configuration is significant for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
| Molecular Formula | C₂₄H₂₁N₃O₂S₂ |
| CAS Number | 799811-24-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine ring.
- Introduction of dimethyl groups and the sulfanyl group.
- Coupling with the acenaphthene moiety.
- Attachment of the benzenesulfonamide group.
These steps require careful control of reaction conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains, making them potential candidates for antibiotic development .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. Pyrimidine derivatives are known to inhibit pro-inflammatory enzymes and cytokines, suggesting that this compound may modulate inflammatory pathways effectively .
Enzyme Inhibition
The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in the context of diseases characterized by enzyme dysregulation. The compound may act as an enzyme inhibitor by occupying active sites and preventing substrate access .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized pyrimidine derivatives, including compounds structurally related to this compound. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anti-inflammatory Assessment
In another investigation, the anti-inflammatory effects of related compounds were assessed using in vivo models. The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of pyrimidine-based sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
